molecular formula C9H10N2O B2437658 6-Methoxy-1H-isoindol-3-amine CAS No. 752153-72-3

6-Methoxy-1H-isoindol-3-amine

Cat. No. B2437658
CAS RN: 752153-72-3
M. Wt: 162.192
InChI Key: ZBHKFYHASHXFQN-UHFFFAOYSA-N
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Description

6-Methoxy-1H-isoindol-3-amine is a compound with the IUPAC name 1-imino-6-methoxy-1H-isoindol-3-amine . It has a molecular weight of 175.19 and is typically found in powder form . The compound’s InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .


Synthesis Analysis

The synthesis of isoindoline derivatives, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The compound 6-methoxy-1H-isoindol-1-imine contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 imine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

6-Methoxy-1H-isoindol-3-amine is a powder at room temperature . Its InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .

Scientific Research Applications

Modulation of GPCRs

G protein-coupled receptors (GPCRs) are crucial drug targets. Some studies suggest that 6-Methoxy-1H-isoindol-3-amine interacts with specific GPCRs, affecting signaling pathways. Researchers are investigating its potential as a modulator of GPCR activity for therapeutic purposes.

These applications highlight the diverse potential of 6-Methoxy-1H-isoindol-3-amine in various fields of research. However, keep in mind that further studies are essential to fully understand its mechanisms and optimize its use in clinical settings . If you need more information or have additional questions, feel free to ask! 😊

Future Directions

The synthesis of 1,2,3-trisubstituted indoles, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . This suggests potential future directions in the rapid generation of trisubstituted indole libraries .

properties

IUPAC Name

5-methoxy-3H-isoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHKFYHASHXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-isoindol-3-amine

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